molecular formula C15H15N3O3S2 B4514243 N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-sulfonamide

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-sulfonamide

Cat. No.: B4514243
M. Wt: 349.4 g/mol
InChI Key: RGINNRPGSBHREF-UHFFFAOYSA-N
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Description

N-[2-(Tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-sulfonamide is a heterocyclic compound featuring a benzimidazole core substituted at position 2 with a tetrahydrofuran (THF) moiety and at position 5 with a thiophene-2-sulfonamide group. The benzimidazole scaffold is well-documented for its pharmacological versatility, including antiviral, antitumor, and enzyme inhibitory activities . The THF group enhances solubility and metabolic stability compared to purely aromatic substituents, while the thiophene-2-sulfonamide moiety contributes to target binding via hydrogen bonding and hydrophobic interactions . This compound’s synthesis likely involves cyclization of 1,2-diaminobenzene derivatives followed by sulfonamide coupling, as seen in analogous benzimidazole syntheses .

Properties

IUPAC Name

N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c19-23(20,14-4-2-8-22-14)18-10-5-6-11-12(9-10)17-15(16-11)13-3-1-7-21-13/h2,4-6,8-9,13,18H,1,3,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGINNRPGSBHREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-sulfonamide typically involves multi-step reactions. One common approach is the condensation of a benzimidazole derivative with a thiophene sulfonamide under controlled conditions. The reaction may involve the use of catalysts such as potassium t-butoxide and microwave irradiation to enhance the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of kinases, modulation of ion channels, or interference with DNA replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and related sulfonamide-containing heterocycles:

Compound Name Core Structure Substituents Biological Activity Physicochemical Properties Reference
N-[2-(Tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-sulfonamide Benzimidazole 2-THF, 5-thiophene-2-sulfonamide Antitumor, antiviral (hypothesized) Moderate solubility, crystalline
N-(1H-Imidazol-2-yl)thiophene-2-sulfonamide (M5B) Imidazole Thiophene-2-sulfonamide Not reported Higher solubility due to smaller core
5-Methyl-N-((THF-2-yl)methyl)thiophene-2-sulfonamide Thiophene-sulfonamide THF via methylene bridge Unknown Increased flexibility, lower rigidity
N-[3-(5-tert-Butyl-2-methyl-3-furyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide Pyrazole 3-Furyl, 5-sulfonamide Enzyme inhibition (e.g., SARS-CoV Mpro) Hydrophobic substituents reduce solubility
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide Thiazole Furan-2-sulfonamide Antitumor (in vitro) Variable solubility based on substituents

Key Research Findings

  • For example, benzimidazole-based inhibitors of SARS-CoV-2 main protease (Mpro) demonstrate higher binding affinity than pyrazole derivatives .
  • Solubility and Bioavailability : The THF group in the target compound improves aqueous solubility compared to tert-butyl or alkyl-substituted analogs (e.g., compounds), which are prone to crystallization but may suffer from poor dissolution .
  • Synthetic Complexity : The target compound’s synthesis is more challenging than imidazole-based sulfonamides (e.g., M5B) due to the need for regioselective cyclization and sulfonamide coupling .
  • Crystallinity : Crystalline forms of benzimidazole sulfonamides, such as those patented by AstraZeneca (), highlight the importance of polymorph control for optimizing stability and bioavailability. The target compound’s THF substituent may facilitate favorable crystal packing via C–H···O/N interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-sulfonamide
Reactant of Route 2
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-sulfonamide

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